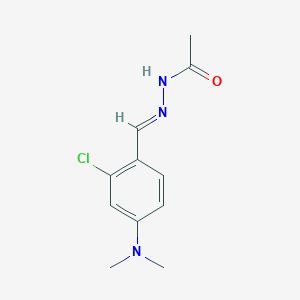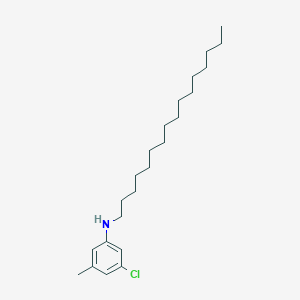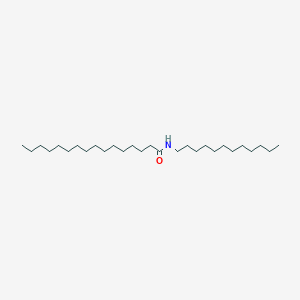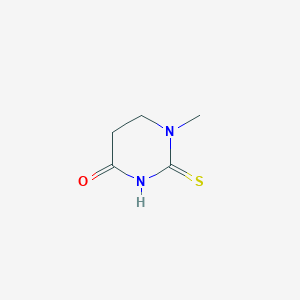
2,3-Dibromopropyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopropyl chloroacetate is an organic compound with the molecular formula C5H7Br2ClO2 and a molecular weight of 294.371 g/mol . It is a brominated ester, often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromopropyl chloroacetate can be synthesized through the bromination of propylene glycol followed by esterification with chloroacetic acid. The reaction typically involves the following steps:
Bromination: Propylene glycol is reacted with bromine in the presence of a catalyst to form 2,3-dibromopropanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of propylene glycol.
Large-Scale Esterification: Employing industrial-scale esterification reactors to produce the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromopropyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2,3-dihydroxypropyl chloroacetate.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2,3-dibromopropanol.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: 2,3-Dihydroxypropyl chloroacetate.
Oxidation: Corresponding carboxylic acids.
Reduction: 2,3-Dibromopropanol.
Aplicaciones Científicas De Investigación
2,3-Dibromopropyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dibromopropyl chloroacetate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction, affecting various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to modifications that alter their activity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated compound used as a flame retardant.
2,3-Dibromopropanol: A related compound with similar reactivity but different applications.
2,3-Dibromopropyl isocyanurate: Used in similar industrial applications but with distinct properties.
Uniqueness
2,3-Dibromopropyl chloroacetate is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to other brominated compounds. Its ability to undergo various chemical reactions makes it versatile in both research and industrial settings .
Propiedades
Número CAS |
6301-36-6 |
|---|---|
Fórmula molecular |
C5H7Br2ClO2 |
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
2,3-dibromopropyl 2-chloroacetate |
InChI |
InChI=1S/C5H7Br2ClO2/c6-1-4(7)3-10-5(9)2-8/h4H,1-3H2 |
Clave InChI |
NAXYSIZEOBNAHI-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)


![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)


